3-Ethyl-1,2-oxazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

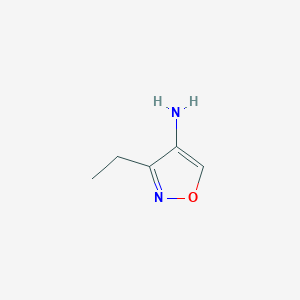

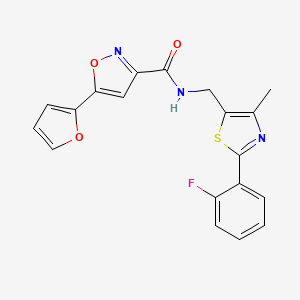

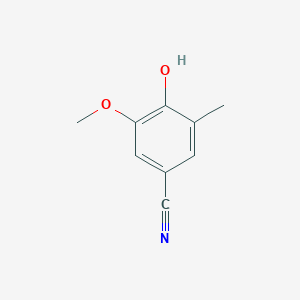

3-Ethyl-1,2-oxazol-4-amine is a chemical compound with the molecular weight of 112.13 . It is also known by its IUPAC name, 3-ethylisoxazol-4-amine . This compound is a liquid at room temperature .

Synthesis Analysis

The synthesis of oxazoline derivatives, which includes this compound, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H8N2O/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 . This indicates that the compound is a five-membered heterocycle having one nitrogen and one oxygen in its structure .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of -10 degrees .Scientific Research Applications

Antimicrobial Applications

Research by Waschinski and Tiller (2005) on poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups demonstrated antimicrobial potential against Staphylococcus aureus. These polymers, synthesized with various alkyl chains, showed that only those with longer carbon chains possessed antibacterial properties. This study suggests that oxazoline derivatives can be engineered to target specific microbial threats through structural modification (Waschinski & Tiller, 2005).

Synthetic Methodologies

Lee et al. (2018) developed a one-step Brønsted acid-catalyzed tandem reaction for synthesizing α-(4-oxazolyl)amino esters. This innovative approach facilitates the coupling of ethyl 2-oxobut-3-ynoates with amides, resulting in compounds that integrate both oxazole and amino acid functionalities. This method represents a significant advancement in the synthesis of complex molecules, potentially enabling the creation of novel drug candidates and materials (Lee, Oh, & Kim, 2018).

Polymer Chemistry

A study by Englert et al. (2014) explored the development of linear poly(ethylene imine)-based hydrogels incorporating poly(2-ethyl-2-oxazoline). These hydrogels demonstrated the capacity for effective DNA binding and release, indicating their potential use in gene delivery applications. The modifiable nature of these polymers allows for tailored interactions with biological molecules, showcasing the versatility of oxazoline derivatives in biomedical engineering (Englert, Tauhardt, Hartlieb, Kempe, Gottschaldt, & Schubert, 2014).

Medicinal Chemistry

Becer et al. (2008) synthesized block copolymers of 2-ethyl-2-oxazoline (EtOx) and styrene, demonstrating the integration of cationic ring-opening polymerization with atom transfer radical polymerization. These amphiphilic block copolymers exhibit micellization behavior, highlighting their potential as drug delivery vehicles. This research underscores the adaptability of oxazoline-based polymers for creating complex structures with specific biomedical applications (Becer, Paulus, Höppener, Hoogenboom, Fustin, Gohy, & Schubert, 2008).

Safety and Hazards

The safety information for 3-Ethyl-1,2-oxazol-4-amine indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

Oxazoline derivatives, including 3-Ethyl-1,2-oxazol-4-amine, have gained much recognition in synthetic organic chemistry due to their wide range of applications in pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of new synthetic protocols and the exploration of their biological activities .

Properties

IUPAC Name |

3-ethyl-1,2-oxazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-5-4(6)3-8-7-5/h3H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPOFENHPZDDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502266-37-6 |

Source

|

| Record name | 3-ethyl-1,2-oxazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2807452.png)

![N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride](/img/structure/B2807457.png)

![6-(6-Methylpyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2807459.png)

![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![ethyl 2-[3-methyl-5-oxo-4-(4-phenoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2807467.png)

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2807470.png)